molecular formula C22H31F3N2O3 B11489435 N-[4-acetyl-1-cyclopentyl-5-methyl-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]-3-cyclohexylpropanamide

N-[4-acetyl-1-cyclopentyl-5-methyl-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]-3-cyclohexylpropanamide

Cat. No.: B11489435
M. Wt: 428.5 g/mol
InChI Key: SYKZXBRQFVGIAO-UHFFFAOYSA-N
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Description

N-[4-acetyl-1-cyclopentyl-5-methyl-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]-3-cyclohexylpropanamide is a complex organic compound characterized by its unique structure, which includes a trifluoromethyl group, a cyclopentyl ring, and a cyclohexylpropanamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-acetyl-1-cyclopentyl-5-methyl-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]-3-cyclohexylpropanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Pyrrolidine Ring: The initial step involves the cyclization of a suitable precursor to form the pyrrolidine ring. This can be achieved through a condensation reaction between an amine and a ketone under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.

    Acetylation: The acetyl group is introduced through an acetylation reaction, typically using acetic anhydride in the presence of a catalyst like pyridine.

    Formation of the Cyclohexylpropanamide Moiety: This step involves the coupling of the cyclohexylpropanamide group to the pyrrolidine ring, which can be achieved through an amide bond formation reaction using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-[4-acetyl-1-cyclopentyl-5-methyl-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]-3-cyclohexylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or other reactive sites, using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, N-[4-acetyl-1-cyclopentyl-5-methyl-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]-3-cyclohexylpropanamide is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties, such as polymers or coatings with enhanced stability and performance.

Mechanism of Action

The mechanism of action of N-[4-acetyl-1-cyclopentyl-5-methyl-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]-3-cyclohexylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group and other functional groups in the molecule play a crucial role in its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-acetyl-1-cyclopentyl-5-methyl-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]-3-cyclohexylpropanamide
  • N-[4-acetyl-1-cyclopentyl-5-methyl-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]-3-cyclohexylbutanamide
  • N-[4-acetyl-1-cyclopentyl-5-methyl-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]-3-cyclohexylpentanamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its metabolic stability and lipophilicity, making it a valuable compound for drug development and other applications.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C22H31F3N2O3

Molecular Weight

428.5 g/mol

IUPAC Name

N-[4-acetyl-1-cyclopentyl-5-methyl-2-oxo-3-(trifluoromethyl)pyrrol-3-yl]-3-cyclohexylpropanamide

InChI

InChI=1S/C22H31F3N2O3/c1-14-19(15(2)28)21(22(23,24)25,20(30)27(14)17-10-6-7-11-17)26-18(29)13-12-16-8-4-3-5-9-16/h16-17H,3-13H2,1-2H3,(H,26,29)

InChI Key

SYKZXBRQFVGIAO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(=O)N1C2CCCC2)(C(F)(F)F)NC(=O)CCC3CCCCC3)C(=O)C

Origin of Product

United States

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